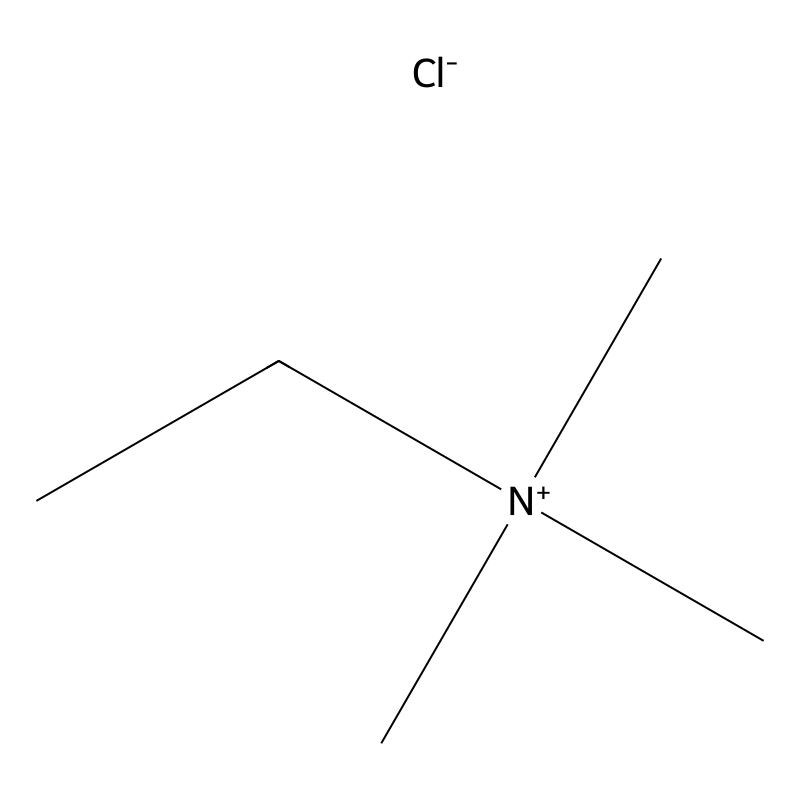

Ethyltrimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties

One of the most studied aspects of ETAC is its potential as an antimicrobial agent. Researchers have investigated its effectiveness against various bacteria and fungi. Studies have shown that ETAC exhibits bactericidal and fungicidal activities against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and others [2]. This property makes ETAC a promising candidate for developing new disinfectants and antimicrobial coatings [2].

Polymeric Materials

ETAC serves as a key component in the synthesis of various polymeric materials with interesting properties. Poly(METAC), a polymer derived from ETAC, has been explored for its potential applications. Researchers have developed hydrogels based on Poly(METAC) for removing pollutants like methyl orange dye from water [1]. Additionally, studies have investigated Poly(METAC)-based materials for their antibacterial and fungicidal properties [2].

Adhesives

The adhesive properties of ETAC are also under investigation. Studies have explored incorporating ETAC into experimental adhesive formulations. The aim is to develop adhesives with improved mechanical properties and potential antimicrobial activity [4].

It's important to note that most of the research on ETAC is at the pre-clinical stage. Further studies are needed to fully understand its potential and limitations in various applications.

Here are the references used for this information:

- [1] Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water MDPI:

- [2] Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials MDPI:

- [4] Influence of addition of [2-(methacryloyloxy)ethyl]trimethylammonium chloride to an experimental adhesive SciELO:

Ethyltrimethylammonium chloride is a quaternary ammonium compound characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and one ethyl group. This structure imparts unique properties, including surfactant activity and antimicrobial efficacy. The compound is often utilized in various chemical and biological applications due to its ability to interact with biological membranes and its effectiveness as a cationic surfactant.

- Nucleophilic Substitution: The quaternary ammonium structure allows for nucleophilic substitution reactions where the ethyl group can be replaced by various nucleophiles.

- Polymerization: It serves as a monomer in the synthesis of polymers, particularly in the creation of hydrogels and other polymeric materials .

- Esterification: It can also undergo esterification reactions, particularly when reacted with acids or acid chlorides, leading to the formation of esters.

Ethyltrimethylammonium chloride exhibits significant biological activity, primarily as an antimicrobial agent. Its cationic nature allows it to disrupt microbial membranes, making it effective against a range of bacteria and fungi. Studies have shown that it has antifungal properties against species such as Candida albicans, with varying minimum inhibitory concentrations depending on the specific strain . Additionally, its role as a surfactant enhances its ability to penetrate biological membranes, further contributing to its antimicrobial efficacy.

The synthesis of ethyltrimethylammonium chloride typically involves two main approaches:

- Direct Alkylation: This method involves the reaction of trimethylamine with ethyl bromide or ethyl iodide in an aqueous solution, leading to the formation of ethyltrimethylammonium chloride.

- Ester Exchange Reaction: A more complex method involves using (methyl)acrylate and 2-chlorohydrin as starting materials. This process includes multiple steps such as esterification and subsequent reaction with trimethylamine under controlled conditions to yield high-purity products .

Ethyltrimethylammonium chloride finds applications across various fields:

- Antimicrobial Agents: Used in medical formulations and coatings to prevent microbial growth.

- Surfactants: Employed in detergents and personal care products due to its ability to reduce surface tension.

- Polymer Chemistry: Acts as a monomer for synthesizing hydrogels and other polymeric materials for biomedical applications .

Studies on the interactions of ethyltrimethylammonium chloride with biological systems reveal its potential for disrupting cellular membranes. Its cationic nature facilitates strong electrostatic interactions with negatively charged bacterial surfaces, leading to cell lysis. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination therapies .

Ethyltrimethylammonium chloride shares structural similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyltrimethylammonium chloride | Quaternary ammonium with ethyl group | Effective against Candida species |

| Benzalkonium chloride | Aromatic ring with alkyl chains | Strong antibacterial properties |

| Cetyltrimethylammonium bromide | Long-chain alkyl group | Excellent emulsifying agent |

| Dodecyltrimethylammonium bromide | Long-chain alkyl group | Used primarily in personal care products |

Ethyltrimethylammonium chloride is unique due to its balance between antimicrobial activity and surfactant properties, making it suitable for various applications ranging from pharmaceuticals to personal care products.

Transesterification and Quaternization Reactions

The synthesis of ethyltrimethylammonium chloride primarily involves a two-step reaction sequence comprising transesterification followed by quaternization reactions [1]. The transesterification step involves the reaction of methacrylic acid esters with 2-chloroethanol as raw materials, conducted under the joint action of catalysts and polymerization inhibitors [1]. During this process, small molecular alcohols are separated and evaporated through packed towers while the reaction mixture undergoes continuous distillation [1].

The first step of the transesterification reaction is carried out in a reactor equipped with mechanical stirrer, thermometer, condenser, and a packed distillation tower with 30 theoretical plates [1]. The reaction temperature is maintained between 90-160°C, with the fractionation tower top temperature controlled at 60-120°C and a reflux ratio of 2-6 [1]. The reaction proceeds for 5-7 hours, after which the material is transferred to an intermediate tank for settling and subsequent vacuum distillation [1].

Following transesterification, the quaternization reaction represents the critical step in forming the quaternary ammonium structure [1]. The process involves the reaction of the transesterified product with trimethylamine aqueous solution under normal pressure conditions [1]. The reaction temperature is maintained between 40-65°C, with the addition of basic anion exchange resin as catalyst and polymerization inhibitor [1]. After completion, the reaction mixture undergoes vacuum separation to remove water, followed by vacuum drying at 80°C to obtain the final product with purity exceeding 98% and total yield above 90% [1].

The quaternization mechanism involves nucleophilic substitution where the tertiary amine attacks the carbon atom bearing the halide, resulting in the formation of the quaternary ammonium salt . The reaction typically proceeds through a bimolecular nucleophilic substitution mechanism, with the rate depending on both the concentration of the tertiary amine and the alkyl halide [20]. The reaction conditions significantly influence the efficiency, with temperature, pressure, and molar ratios being critical parameters [20].

Catalyst Systems and Reaction Optimization

The selection of appropriate catalyst systems is crucial for achieving high yields and selectivity in ethyltrimethylammonium chloride synthesis [1]. For the transesterification step, various catalysts have been evaluated, including calcium oxide, aluminum oxide, zinc chloride, sodium methoxide, titanium isopropoxide, dioctyltin oxide, and para-toluenesulfonic acid [1]. Among these, sodium methoxide and zinc chloride demonstrate the highest catalytic activity, achieving very high conversion rates and excellent selectivity [1].

| Catalyst Type | Reaction Type | Operating Temperature (°C) | Activity Level | Selectivity | Industrial Applicability |

|---|---|---|---|---|---|

| Calcium oxide | Transesterification | 90-160 | High | Good | Yes |

| Aluminum oxide | Transesterification | 90-160 | High | Good | Yes |

| Zinc chloride | Transesterification | 90-160 | Very High | Excellent | Yes |

| Sodium methoxide | Transesterification | 90-160 | Very High | Excellent | Yes |

| Titanium isopropoxide | Transesterification | 90-160 | High | Good | Yes |

| Basic anion exchange resin | Quaternization | 40-65 | High | Excellent | Yes |

The optimization of reaction conditions involves careful control of multiple parameters [1] [17]. Temperature optimization reveals that the transesterification reaction requires temperatures between 90-160°C for optimal conversion, while the quaternization step operates most efficiently at 40-65°C [1]. The lower temperature requirement for quaternization prevents degradation of the heat-sensitive quaternary ammonium product [1].

Catalyst loading optimization studies indicate that catalyst concentrations between 0.1-2 mol% provide the optimal balance between reaction rate and economic considerations [1]. Higher catalyst loadings do not significantly improve conversion rates but increase production costs and complicate product purification [1]. The molar ratio between the amine and halide components critically affects the yield, with optimal ratios ranging from 1:1.5 to 1:2.6 [20].

Reaction time optimization demonstrates that the transesterification step requires 5-7 hours for complete conversion, while the quaternization reaction completes within 1.5 hours under optimal conditions [1]. The reflux ratio during transesterification significantly impacts the separation efficiency of volatile components, with ratios between 2-6 providing optimal performance [1].

Industrial-Scale Production Methods

Industrial-scale production of ethyltrimethylammonium chloride employs continuous flow processes to achieve higher throughput and better process control [15] [20]. The continuous quaternization process operates at temperatures between 70-130°C and pressures of 15-55 bar, maintaining the alkyl halide in solution throughout the reaction [20]. These conditions ensure uniform mixing and heat transfer, critical for maintaining product quality and preventing side reactions [20].

The industrial process utilizes tubular reactors that provide excellent heat transfer characteristics and precise residence time control [20]. The reaction pressure is maintained between 18-50 bar to keep the halide component dissolved in the reaction mixture, reducing viscosity and improving mass transfer [20]. The optimal pressure depends on temperature and the specific halide used, but typically ranges from 18-30 bar for solvent-based processes and 30-50 bar for solvent-free operations [20].

| Process Parameter | Batch Production | Continuous Flow | Industrial Scale |

|---|---|---|---|

| Temperature (°C) | 90-160 / 40-65 | 70-130 | 80-125 |

| Pressure (bar) | Atmospheric | 15-55 | 18-50 |

| Yield (%) | 90-98 | 93+ | 89-95 |

| Reaction Time | 6.5-8.5 hours | 0.5-1 hour | 1-4 hours |

| Purity (%) | 98+ | 95+ | 98+ |

The industrial production process incorporates advanced process control systems to monitor and adjust reaction conditions in real-time [15]. Temperature control is achieved through heat exchangers and cooling systems that manage the exothermic nature of the quaternization reaction [23]. The heat of reaction for quaternization ranges from 86.4 to 94.8 kilojoules per mole, requiring effective heat management to prevent runaway reactions and maintain product stability [23].

Quality control in industrial production involves continuous monitoring of conversion rates, product purity, and byproduct formation [15]. The process typically achieves yields of 89-95% with purities exceeding 98% [15]. Separation and purification steps include distillation, crystallization, and drying operations to remove unreacted starting materials, solvents, and water [15].

Comparative Analysis of Synthetic Routes

The comparative analysis of synthetic routes for ethyltrimethylammonium chloride reveals significant differences in efficiency, cost, and applicability [1] [15] [20]. The transesterification-quaternization route demonstrates superior performance in terms of yield and product purity compared to direct quaternization methods [1]. This two-step approach achieves total yields exceeding 90% with purities above 98%, while direct quaternization typically yields 75-92% with purities of 80-95% [1].

| Synthetic Route | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reaction Time (hours) |

|---|---|---|---|---|---|

| Transesterification + Quaternization | 90-160 / 40-65 | Atmospheric | 90-98 | 98+ | 6.5-8.5 |

| Direct Quaternization | 40-65 | Atmospheric | 75-92 | 80-95 | 2-6 |

| Continuous Flow | 70-130 | 15-55 | 93+ | 95+ | 0.5-1 |

| Solvent-based | 50-140 | 12-65 | 85-95 | 85-98 | 2.5-6 |

The continuous flow approach offers advantages in terms of reaction time and process control, completing the synthesis in 0.5-1 hour compared to 6.5-8.5 hours for batch processes [20]. However, the continuous process requires higher capital investment due to the need for specialized equipment capable of operating under elevated pressure conditions [20].

Economic analysis reveals that the transesterification-quaternization route provides the most cost-effective approach for large-scale production [1]. The process simplicity, mild reaction conditions, and high yields make it suitable for industrial implementation [1]. The continuous flow process, while offering shorter reaction times, requires higher energy input and more complex equipment, making it less economically attractive for large-scale production [20].

Environmental considerations favor the transesterification-quaternization route due to its lower solvent requirements and reduced waste generation [1]. The process operates primarily under atmospheric pressure, reducing energy consumption and eliminating the need for high-pressure waste treatment systems [1]. The high selectivity of this route also minimizes byproduct formation, reducing environmental impact and disposal costs [1].

Related CAS

Other CAS

General Manufacturing Information

Ethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE